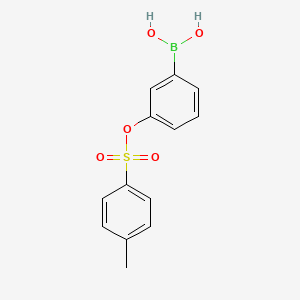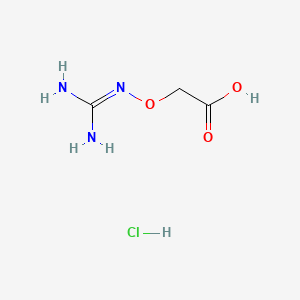![molecular formula C8H11N3O2 B13468895 methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
methylN-[5-(aminomethyl)pyridin-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MethylN-[5-(aminomethyl)pyridin-2-yl]carbamate is a chemical compound with the molecular formula C8H11N3O2 It is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylN-[5-(aminomethyl)pyridin-2-yl]carbamate typically involves the reaction of 5-(aminomethyl)pyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 5-(aminomethyl)pyridine and methyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
MethylN-[5-(aminomethyl)pyridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are performed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
MethylN-[5-(aminomethyl)pyridin-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism of action of methylN-[5-(aminomethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)pyridine: A precursor in the synthesis of methylN-[5-(aminomethyl)pyridin-2-yl]carbamate.
N-methylpyridin-2-amine: A related compound with similar structural features.
Pyridine derivatives: Various pyridine-based compounds with different substituents.
Uniqueness
This compound is unique due to the presence of both an aminomethyl group and a carbamate group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl N-[5-(aminomethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)11-7-3-2-6(4-9)5-10-7/h2-3,5H,4,9H2,1H3,(H,10,11,12) |
InChI Key |
DNHYKOVWJWNTIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC=C(C=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



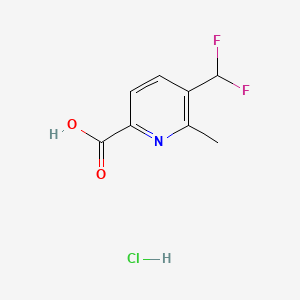
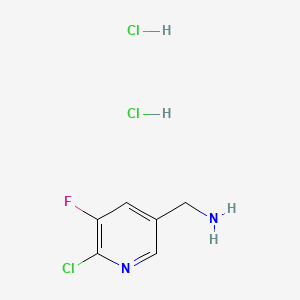
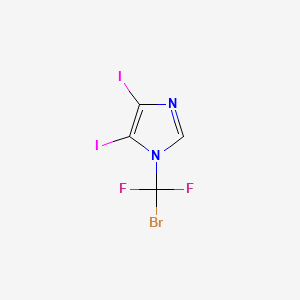
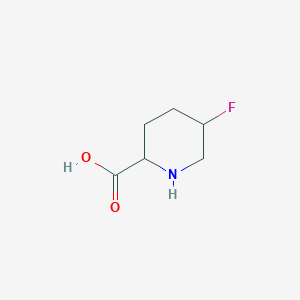
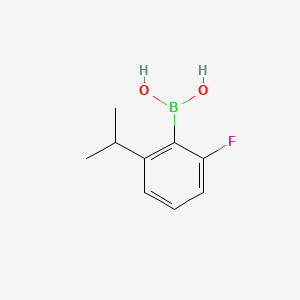

![N-{3-[(3,4-dichlorophenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B13468872.png)
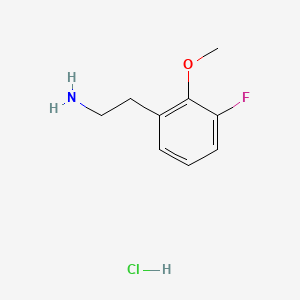
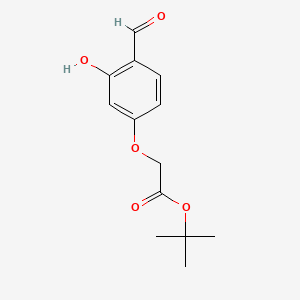
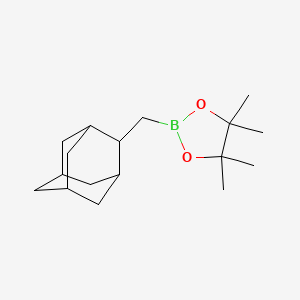
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
